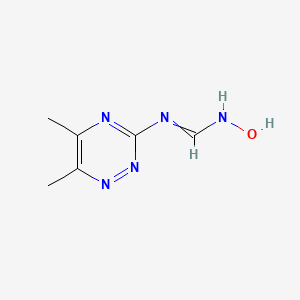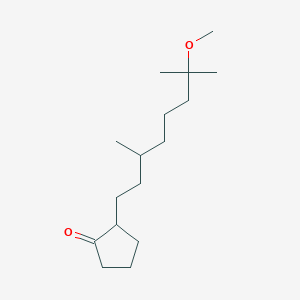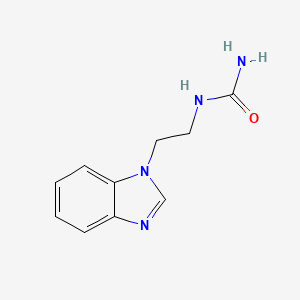![molecular formula C14H16N2OS B14599786 4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine CAS No. 58841-31-9](/img/structure/B14599786.png)
4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine is an organic compound that features a benzene ring substituted with an ethoxy group and a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitrophenol with 2-bromoethyl phenyl sulfide under basic conditions to form 4-(2-phenylsulfanylethoxy)nitrobenzene. This intermediate is then reduced to 4-(2-phenylsulfanylethoxy)aniline using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the intermediate can be reduced to an amine using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or proteins, potentially inhibiting their activity. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Phenylsulfanylethoxy)aniline: Similar structure but lacks the diamine functionality.
4-(2-Phenylsulfanylethoxy)nitrobenzene: An intermediate in the synthesis of the target compound.
4-(2-Phenylsulfanylethoxy)benzenesulfonamide: Contains a sulfonamide group instead of a diamine.
Uniqueness
4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine is unique due to the presence of both the phenylsulfanyl and diamine groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
58841-31-9 |
|---|---|
Molekularformel |
C14H16N2OS |
Molekulargewicht |
260.36 g/mol |
IUPAC-Name |
4-(2-phenylsulfanylethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2OS/c15-13-7-6-11(10-14(13)16)17-8-9-18-12-4-2-1-3-5-12/h1-7,10H,8-9,15-16H2 |
InChI-Schlüssel |
FVJLYUFCSZQCRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCOC2=CC(=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)




![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)



![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)
